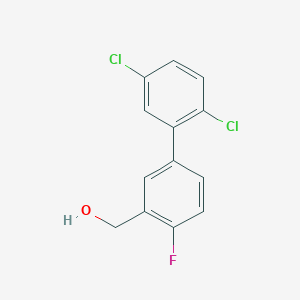

(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol

CAS No.:

Cat. No.: VC18840264

Molecular Formula: C13H9Cl2FO

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9Cl2FO |

|---|---|

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | [5-(2,5-dichlorophenyl)-2-fluorophenyl]methanol |

| Standard InChI | InChI=1S/C13H9Cl2FO/c14-10-2-3-12(15)11(6-10)8-1-4-13(16)9(5-8)7-17/h1-6,17H,7H2 |

| Standard InChI Key | MHUFFWVTSVYMOV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)CO)F |

Introduction

(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is an organic compound belonging to the class of halogenated biphenyl derivatives. It features a biphenyl backbone with specific halogen substitutions (chlorine and fluorine) and a hydroxymethyl functional group, which confer unique chemical and physical properties. These structural attributes make it relevant in various scientific domains, including medicinal chemistry, material science, and organic synthesis.

Synthesis

The synthesis of (2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves multi-step reactions starting from biphenyl derivatives. The process includes:

-

Halogenation: Introduction of chlorine and fluorine atoms to specific positions on the biphenyl ring.

-

Hydroxymethylation: Addition of a hydroxymethyl group to the 3-position using reagents such as formaldehyde or its derivatives under controlled conditions.

General Reaction Scheme:

Reaction conditions often involve:

-

Controlled temperatures to optimize yields.

-

Catalysts to enhance reaction rates and selectivity.

Applications

(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol has potential applications in several fields due to its structural features:

-

Medicinal Chemistry: Its halogenated aromatic structure may contribute to bioactivity, making it a candidate for drug discovery or pharmaceutical intermediates.

-

Material Science: The compound's stability and reactivity make it suitable for creating advanced materials or coatings.

-

Synthetic Chemistry: It can act as a precursor or intermediate in synthesizing more complex organic molecules.

Mechanistic Insights

The presence of halogens (chlorine and fluorine) influences the compound's reactivity by:

-

Modulating electron density on the biphenyl ring, which affects nucleophilic or electrophilic substitution reactions.

-

Enhancing binding affinity in biological systems due to increased hydrophobic interactions.

The hydroxymethyl group (-CH₂OH) also adds versatility by

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume